molecular formula C6H6Cl2N2O B11905205 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine

4-Chloro-2-(chloromethyl)-6-methoxypyrimidine

Cat. No.: B11905205
M. Wt: 193.03 g/mol
InChI Key: SYQSHUGCJYCJOW-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-6-methoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chloro, chloromethyl, and methoxy substituents on the pyrimidine ring, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine typically involves the chlorination of 2-(chloromethyl)-6-methoxypyrimidine. One common method includes the reaction of 2-(chloromethyl)-6-methoxypyrimidine with thionyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-6-methoxypyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and chloromethyl groups are susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Aldehydes, carboxylic acids, or ketones.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

Anticancer Agents

4-Chloro-2-(chloromethyl)-6-methoxypyrimidine has been identified as a precursor in the synthesis of several anticancer drugs. Its derivatives have shown potential in targeting specific cancer pathways, making it a valuable compound in oncology research. For instance, studies have demonstrated that certain pyrimidine derivatives exhibit inhibitory activity against cancer cell lines, highlighting their potential as therapeutic agents .

Antiviral Compounds

This compound is also utilized in the development of antiviral medications. Its structural properties allow for modifications that enhance antiviral efficacy against various viral infections. Research indicates that pyrimidine derivatives can inhibit viral replication, providing a pathway for the development of new antiviral therapies.

Diabetes Medications

In addition to anticancer and antiviral applications, this compound is involved in synthesizing drugs aimed at managing diabetes. Its derivatives have been linked to improved glycemic control and insulin sensitivity, making them candidates for further clinical development .

Herbicides

The compound has been explored for its utility in herbicide formulation. Its derivatives can act as herbicidal agents by inhibiting specific enzymatic pathways in plants, thus preventing weed growth without adversely affecting crop yield. Research has indicated that certain chlorinated pyrimidines exhibit selective herbicidal activity, making them suitable for agricultural applications .

Enzyme Inhibition Studies

This compound has been studied for its inhibitory effects on various enzymes, particularly kinases involved in cellular signaling pathways. For example, investigations into its analogs have revealed promising results in inhibiting essential kinases such as PfGSK3 and PfPK6, which are critical targets for developing new treatments against malaria .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
PharmaceuticalAnticancer AgentsInhibitory activity against cancer cell lines
Antiviral CompoundsEffective in inhibiting viral replication
Diabetes MedicationsImproved glycemic control
Agricultural ChemistryHerbicidesSelective inhibition of weed growth
Biochemical ResearchEnzyme Inhibition StudiesInhibition of PfGSK3 and PfPK6 kinases

Case Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel pyrimidine derivatives from this compound and their evaluation against various cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer activity, leading to compounds with IC50 values in the low nanomolar range .

Case Study on Herbicide Development

Research conducted by Zhenghou University demonstrated the effectiveness of chlorinated pyrimidines derived from this compound as selective herbicides. Field trials showed a marked reduction in weed populations while maintaining crop health, underscoring the compound's agricultural potential .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(chloromethyl)quinazoline
  • 4-Chloro-2-methylquinazoline
  • 2-(Chloromethyl)quinoline
  • 2-Chloro-4-(chloromethyl)thiazole

Uniqueness

4-Chloro-2-(chloromethyl)-6-methoxypyrimidine is unique due to the presence of both chloro and methoxy substituents on the pyrimidine ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with molecular targets.

Biological Activity

4-Chloro-2-(chloromethyl)-6-methoxypyrimidine is a chlorinated pyrimidine derivative that exhibits significant biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its mechanisms of action, structure-activity relationships (SAR), and various applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C6H6Cl2N2OC_6H_6Cl_2N_2O with a molecular weight of approximately 189.03 g/mol. Its structure features both chloromethyl and methoxy groups, which enhance its reactivity and potential applications in medicinal chemistry and agricultural science.

The primary biological target for this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2's enzymatic activity, which is crucial for cell cycle progression, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, this compound effectively halts cell division and proliferation, demonstrating significant cytotoxicity against various cancer cell lines.

Anticancer Activity

Research has shown that this compound exhibits potent anticancer properties. In vitro studies indicate that it can significantly inhibit cancer cell proliferation by targeting CDK2, leading to apoptosis in certain cancer types .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Similar pyrimidine derivatives demonstrated the ability to suppress COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial properties against various gram-positive bacteria and mycobacteria. It was found to be effective against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, indicating its potential as a therapeutic agent in infectious diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. For instance, the presence of electron-releasing substituents on the pyrimidine skeleton enhances its anti-inflammatory activity. Preliminary studies suggest that modifications at specific positions can lead to improved potency against targeted enzymes .

Compound NameStructural FeaturesBiological Activity
4-Chloro-6-methoxypyrimidineMethoxy group without chloromethylLess reactive
4,6-DichloropyrimidineAdditional chlorine substituentIncreased reactivity
2-Amino-4-chloropyrimidineAmino group instead of methoxyDifferent activity profile
5-Fluoro-2-methoxypyrimidineFluorine substitutionAltered electronic properties

Case Studies

  • Anticancer Efficacy : A study demonstrated that derivatives of this compound were effective in inhibiting tumor growth in xenograft models, showcasing its potential as a lead compound for developing new anticancer therapies .
  • Anti-inflammatory Research : In animal models of inflammation, compounds similar to this compound showed reduced edema and inflammatory markers when compared to controls, indicating significant therapeutic promise .
  • Antimicrobial Testing : In vitro tests revealed that this compound exhibited submicromolar activity against resistant bacterial strains, suggesting its utility in combating antibiotic resistance .

Properties

Molecular Formula

C6H6Cl2N2O

Molecular Weight

193.03 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)-6-methoxypyrimidine

InChI

InChI=1S/C6H6Cl2N2O/c1-11-6-2-4(8)9-5(3-7)10-6/h2H,3H2,1H3

InChI Key

SYQSHUGCJYCJOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)CCl)Cl

Origin of Product

United States

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